molecular formula C11H13NO3 B8381012 Ethyl 2-formyl-3-(3-pyridyl)propionate

Ethyl 2-formyl-3-(3-pyridyl)propionate

Cat. No.: B8381012
M. Wt: 207.23 g/mol
InChI Key: SFPIPAREYAMJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-formyl-3-(3-pyridyl)propionate is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12_{12}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : Approximately 219.24 g/mol
  • Structure : It consists of an ethyl ester linked to a propionate chain, with a pyridine moiety that enhances its reactivity.

Synthesis Pathways

Ethyl 2-formyl-3-(3-pyridyl)propionate is synthesized through various methods, often involving multi-step reactions that utilize different reagents and conditions. The synthesis typically includes:

  • Formation of the Pyridine Ring : This is achieved through a condensation reaction involving appropriate aldehydes and pyridine derivatives.
  • Esterification : The final product is formed by esterifying the carboxylic acid with ethanol or other alcohols.

Pharmacological Applications

This compound has been identified as an intermediate in the development of compounds with significant pharmacological properties:

  • Histamine H2-Receptor Antagonists : These compounds are crucial for treating conditions such as peptic ulcers and gastroesophageal reflux disease. The pyridine ring in this compound plays a vital role in receptor interaction, enhancing binding affinity and selectivity.

Case Studies and Research Findings

  • Histamine Receptor Studies :
    • Research has shown that derivatives of this compound exhibit potent activity against histamine receptors, making them suitable candidates for drug development targeting allergic reactions and gastric acid secretion.
  • Comparative Analysis :
    • A comparative study of structurally similar compounds demonstrated that variations in substituents on the pyridine ring significantly affect biological activity:
      Compound NameStructure FeaturesUnique Aspects
      Ethyl 2-formyl-3-(6-methyl-3-pyridyl)propionateMethyl group on the pyridine ringEnhanced lipophilicity affects bioavailability
      Methyl 2-formyl-3-(pyridin-3-yl)propionateMethyl instead of ethyl groupDifferent solubility characteristics
      Ethyl 2-acetyl-3-(pyridin-4-yl)propionateAcetyl group instead of formylPotentially different biological activities
      Ethyl 2-formamido-3-(pyridin-2-yl)propionateFormamido substitutionMay exhibit different receptor binding profiles

Industrial Applications

Beyond pharmacology, this compound is utilized in various chemical syntheses as a versatile building block for developing complex organic molecules. Its ability to undergo multiple chemical transformations makes it valuable in research settings focused on synthesizing new materials or compounds with desired properties .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 2-formyl-3-pyridin-3-ylpropanoate

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)10(8-13)6-9-4-3-5-12-7-9/h3-5,7-8,10H,2,6H2,1H3

InChI Key

SFPIPAREYAMJEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CN=CC=C1)C=O

Origin of Product

United States

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